molecular formula C9H10ClNO4 B13570789 5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene CAS No. 42877-11-2

5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene

Cat. No.: B13570789
CAS No.: 42877-11-2
M. Wt: 231.63 g/mol
InChI Key: WFSXLEKNOFWVRE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene is an organic compound with a benzene ring substituted with a chloromethyl group, two methoxy groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene typically involves the chloromethylation of 1,2-dimethoxy-3-nitrobenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-1,2-dimethoxy-3-nitrobenzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

42877-11-2

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

5-(chloromethyl)-1,2-dimethoxy-3-nitrobenzene

InChI

InChI=1S/C9H10ClNO4/c1-14-8-4-6(5-10)3-7(11(12)13)9(8)15-2/h3-4H,5H2,1-2H3

InChI Key

WFSXLEKNOFWVRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])CCl

Origin of Product

United States

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